REACTION_CXSMILES
|
[F-:1].[K+].[F:3][C:4]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[C:5]([F:7])=O.S([O:21][CH3:22])(OC)(=O)=O>CN(C)C=O>[C:4]([C:5]([O:21][CH3:22])([F:1])[F:7])([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[F:3] |f:0.1|
|
Name
|
|
Quantity
|
31.9 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
81.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
186 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was then distilled
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(C(F)(F)F)(C(F)(F)F)C(F)(F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |